1-methyl-N-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Beschreibung
Eigenschaften
IUPAC Name |
1-methyl-N-prop-2-enylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5/c1-3-4-10-8-7-5-13-14(2)9(7)12-6-11-8/h3,5-6H,1,4H2,2H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTBQZNUIQOPPNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC(=C2C=N1)NCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the following steps:
N-alkylation: The starting material, 1H-pyrazolo[3,4-d]pyrimidin-4-amine, is subjected to N-alkylation using prop-2-en-1-yl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Methylation: The intermediate product is then methylated using methyl iodide in the presence of a base such as sodium hydride in an aprotic solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated reactors and optimized reaction conditions to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
1-methyl-N-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the pyrazolo[3,4-d]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of various substituted pyrazolopyrimidines.
Wissenschaftliche Forschungsanwendungen
1-methyl-N-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent in the treatment of neurodegenerative diseases such as Parkinson’s and Alzheimer’s diseases.
Pharmaceuticals: It is used as a building block in the synthesis of various pharmaceutical compounds.
Organic Synthesis: The compound serves as a precursor for the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 1-methyl-N-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets:
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Related Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of pyrazolo[3,4-d]pyrimidin-4-amine derivatives are highly dependent on substituents at the N1 and N4 positions. Below is a comparative analysis:
Table 1: Key Structural Analogs and Their Features
Biologische Aktivität
1-methyl-N-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of 1-methyl-N-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be represented as follows:
Anticancer Activity
Research indicates that pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties. Studies have shown that derivatives of this compound can inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, a study highlighted the compound's ability to selectively inhibit the growth of cancer cells by targeting specific kinases involved in tumor proliferation .
Enzyme Inhibition
The compound has been identified as a potent inhibitor of phosphodiesterases (PDEs), particularly PDE1. This inhibition mechanism is crucial as it modulates intracellular signaling pathways that are often dysregulated in cancer and other diseases. The interaction with PDEs suggests potential applications in treating conditions like cryptosporidiosis, where PDE inhibitors have shown efficacy .
Neuroprotective Effects
Recent studies have also explored the neuroprotective effects of pyrazolo[3,4-d]pyrimidines. The compounds have demonstrated the ability to protect neuronal cells against oxidative stress and apoptosis, indicating their potential in treating neurodegenerative diseases .
The biological activity of 1-methyl-N-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is primarily attributed to its interactions with various molecular targets:
- Kinase Inhibition : The compound inhibits serine-threonine kinases such as p70S6K and Akt, which are critical in regulating cell growth and survival .
- Cyclic Nucleotide Modulation : By inhibiting PDEs, the compound increases levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), leading to enhanced signaling pathways associated with cell survival and proliferation .
Study 1: Anticancer Efficacy
A study conducted on various cancer cell lines demonstrated that 1-methyl-N-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine exhibited IC50 values below 10 µM for several types of cancer cells. This highlights its potent anticancer activity compared to standard chemotherapeutics.
Study 2: PDE Inhibition in Cryptosporidiosis
In a model for cryptosporidiosis, compounds similar to 1-methyl-N-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine were shown to significantly reduce parasite load in treated animals. The study concluded that targeting PDEs could be a viable strategy for developing new treatments against this parasitic infection .
Data Table
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-methyl-N-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine and its analogs?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, pyrazolo[3,4-d]pyrimidin-4-amine derivatives are typically prepared by reacting halogenated pyrimidines (e.g., 2-chloro-4-(1,3-dimethyl-1H-pyrazol-4-yl)-5-fluoropyrimidine) with primary amines (e.g., 1-methyl-1H-pyrazole-4-amine) under reflux in polar aprotic solvents like DMF or acetonitrile. Purification often involves flash column chromatography (eluting with ethyl acetate/petroleum ether gradients) and recrystallization from ethanol or acetonitrile .
- Key Data : Yields vary (23–82%) depending on substituents and reaction conditions. For example, compound 20 (a structural analog) was isolated in 23% yield using ethyl acetate/methanol gradients .
Q. How are structural and purity characteristics validated for this compound?
- Methodology :
- 1H/13C NMR : Assigns proton and carbon environments (e.g., δ 3.96 ppm for methyl groups in pyrazole rings) .
- HRMS : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 288.1378 for C13H15FN7+) .
- HPLC : Validates purity (>95–99%) using reverse-phase methods with retention times (e.g., 17.31 min for Method A) .
Q. What preliminary biological screening methods are used for pyrazolo[3,4-d]pyrimidin-4-amine derivatives?
- Methodology : In vitro assays for kinase inhibition (e.g., CDK2) or antiproliferative activity (e.g., MTT assays on cancer cell lines) are common. Structural analogs like 23 (C11H11ClN7+) show cytotoxic activity, validated via IC50 values and selectivity profiling .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in multi-step syntheses?
- Methodology :
- Catalyst Screening : Copper(I) bromide and cesium carbonate enhance coupling reactions (e.g., 17.9% yield improvement in cyclopropylamine derivatives) .
- Solvent Effects : Dry acetonitrile or toluene minimizes side reactions during nucleophilic substitutions .
- Temperature Control : Reflux at 70°C for 5–24 hours ensures completion of Vilsmeier–Haack formylation or cyclization steps .
Q. How can conflicting spectral or biological data be resolved for structurally similar derivatives?
- Case Study : Discrepancies in NMR signals (e.g., overlapping aromatic protons) are addressed via 2D NMR (COSY, HSQC) or deuterated solvent swaps (DMSO-d6 vs. CDCl3) .
- Biological Contradictions : Divergent IC50 values across cell lines may arise from solubility differences. Pre-treatment with DMSO (≤0.1% v/v) and controlled pH buffers standardize assay conditions .
Q. What computational tools aid in predicting the binding affinity of this compound to kinase targets?
- Methodology :
- Molecular Docking : Software like AutoDock Vina models interactions with CDK2 active sites, prioritizing substituents (e.g., methyl or chloro groups) that enhance hydrogen bonding with Val18 or Asp145 .
- QSAR Models : Correlate substituent electronic properties (Hammett σ constants) with inhibitory activity to guide synthetic prioritization .
Q. How are crystal structures used to validate molecular geometry and intermolecular interactions?
- Methodology : Single-crystal X-ray diffraction (SCXRD) confirms bond lengths (e.g., C–N = 1.34 Å) and packing motifs (e.g., π-π stacking in pyrimidine rings). Software like SHELXTL refines space groups and thermal parameters .
Methodological Challenges and Solutions
Q. What strategies mitigate low solubility in pharmacological assays?
- Approach : Co-solvents (e.g., PEG-400) or prodrug modifications (e.g., esterification of amine groups) enhance aqueous solubility. For example, morpholine derivatives show improved bioavailability in pharmacokinetic studies .
Q. How can regioselectivity issues in pyrazole functionalization be controlled?
- Approach :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
